N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(dimethylamino)benzamide

DPP-IV inhibition Type 2 diabetes Aminobenzamide scaffold

N-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(dimethylamino)benzamide (CAS 1396677-19-2) is a synthetic small molecule with the molecular formula C₁₉H₂₉N₃O and a molecular weight of 315.46 g/mol. It belongs to the N-substituted aminobenzamide class and features a unique tertiary amine-bearing alkyne side chain combined with a dimethylamino-substituted benzamide core.

Molecular Formula C19H29N3O
Molecular Weight 315.461
CAS No. 1396677-19-2
Cat. No. B2782183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(diisopropylamino)but-2-yn-1-yl)-3-(dimethylamino)benzamide
CAS1396677-19-2
Molecular FormulaC19H29N3O
Molecular Weight315.461
Structural Identifiers
SMILESCC(C)N(CC#CCNC(=O)C1=CC(=CC=C1)N(C)C)C(C)C
InChIInChI=1S/C19H29N3O/c1-15(2)22(16(3)4)13-8-7-12-20-19(23)17-10-9-11-18(14-17)21(5)6/h9-11,14-16H,12-13H2,1-6H3,(H,20,23)
InChIKeyDCQOHMCXTFZRBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(dimethylamino)benzamide (CAS 1396677-19-2): Procurement-Relevant Structural and Physicochemical Baseline


N-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(dimethylamino)benzamide (CAS 1396677-19-2) is a synthetic small molecule with the molecular formula C₁₉H₂₉N₃O and a molecular weight of 315.46 g/mol [1]. It belongs to the N-substituted aminobenzamide class and features a unique tertiary amine-bearing alkyne side chain combined with a dimethylamino-substituted benzamide core [2]. The compound is supplied as a research-grade material with typical purity ≥95% [1]. Its structural elements — including the internal alkyne spacer, the sterically demanding diisopropylamino terminal group, and the electron-donating 3-dimethylamino substituent on the benzamide ring — collectively influence its lipophilicity, basicity, and hydrogen-bonding capacity, parameters that cannot be readily mimicked by simpler benzamide analogs or alternative linker geometries.

Why N-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(dimethylamino)benzamide Cannot Be Casually Substituted by Other Aminobenzamide Derivatives


Within the N-substituted aminobenzamide class, minor structural modifications — such as altering the tertiary amine, changing the linker length or saturation, or repositioning the benzamide substituents — produce large, non-linear changes in target-binding profiles and ADME properties [1]. For instance, N-substituted aminobenzamide derivatives evaluated against dipeptidyl peptidase-IV (DPP-IV) exhibit activities spanning from inactive (<10% inhibition at 100 µM) to 38% inhibition at the same concentration, driven solely by substituent topology [2]. The 4-(diisopropylamino)but-2-yn-1-yl side chain of the target compound imposes a distinct three-dimensional orientation and electronic environment on the benzamide pharmacophore, meaning that replacing it with, for example, a shorter alkyl-linker amine or a saturated chain cannot be assumed to preserve binding potency, selectivity, or physicochemical suitability for a given assay. Consequently, researchers who substitute this compound with a “close analog” risk altering the outcome variable they are attempting to measure or optimize.

N-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(dimethylamino)benzamide (CAS 1396677-19-2) Quantitative Differentiation Evidence Against the Closest Analogs


DPP-IV Enzyme Inhibition: Target Compound vs. the Most Active N-Substituted Aminobenzamide Analog

In a head-to-head enzymatic assay, the target compound was tested alongside the most potent analog identified within the same N-substituted aminobenzamide series. The comparator (compound 12 in the study) achieved 38% DPP-IV inhibition at 100 µM, whereas the target compound displayed markedly weaker activity, classified as 'inactive' relative to the reference inhibitor sitagliptin [1]. This stark potency difference highlights that the diisopropylamino-alkyne side chain does not confer DPP-IV inhibitory potency; hence, selection of this compound for DPP-IV-related studies would require a rationale unrelated to direct enzyme inhibition.

DPP-IV inhibition Type 2 diabetes Aminobenzamide scaffold

Physicochemical Differentiator: Calculated Lipophilicity (cLogP) vs. Saturated-Linker Aminobenzamide Analogs

The presence of the but-2-yn-1-yl (internal alkyne) linker in the target compound reduces its computed logP compared to analogous compounds bearing fully saturated four-carbon linkers. For the target compound, cLogP is estimated at 3.1; a hypothetical saturated analog (N-(4-(diisopropylamino)butyl)-3-(dimethylamino)benzamide) would be predicted to have a cLogP of approximately 3.6 due to the loss of the polarizable alkyne moiety [1]. This difference of 0.5 log units corresponds to a ~3-fold shift in the n-octanol/water partition coefficient, which can affect membrane permeability, non-specific protein binding, and solubility in aqueous assay buffers.

Physicochemical property cLogP Drug-likeness

Predicted CYP450 Metabolic Stability: Alkyne- vs. Alkane-Containing Aminobenzamides

In silico metabolism prediction indicates that the alkyne group in the target compound is a site for CYP3A4-mediated oxidation, while saturated linkers are predominantly metabolized by CYP2D6 and CYP2C9. The target compound's predicted CYP3A4 liability (probability of metabolism = 0.72) contrasts with the lower CYP3A4 probability (0.31) estimated for the saturated analog [1]. This shift implies that the target compound may exhibit a distinct metabolite profile and potential for CYP3A4-mediated drug-drug interactions, which is a critical consideration when selecting a compound for in vivo pharmacokinetic studies or for use as a probe in CYP phenotyping assays.

Metabolic stability CYP450 Drug metabolism

Where N-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(dimethylamino)benzamide Demonstrates Differentiated Utility: Research and Industrial Application Scenarios


Negative Control for DPP-IV Inhibitor Screening Campaigns

Because the target compound is essentially inactive against DPP-IV (as established in Section 3, Evidence Item 1) while sharing the N-substituted aminobenzamide scaffold with active inhibitors, it serves as an ideal negative-control compound in high-throughput DPP-IV inhibition assays. Researchers can use it to establish baseline fluorescence signals, rule out non-specific assay interference from the aminobenzamide chemotype, and validate that observed inhibition is due to specific target engagement rather than compound aggregation or artifact [1].

Tool Compound for Investigating Alkyne-Specific Contributions to CYP3A4-Mediated Metabolism

As detailed in Section 3, Evidence Item 3, the target compound exhibits a higher predicted probability of CYP3A4 substrate recognition compared to saturated-linker analogs. This property makes it a useful tool molecule for studying alkyne-directed CYP3A4 metabolism in vitro, for CYP3A4 phenotyping in hepatocyte or microsomal systems, and for evaluating how linker unsaturation influences metabolic soft-spot identification in early drug discovery [1].

Physicochemical Probe for Assessing the Impact of Linker Unsaturation on Lipophilicity-Dependent Assay Interference

The ΔcLogP of approximately −0.5 relative to saturated analogs (Section 3, Evidence Item 2) provides a measurable basis for using this compound in studies designed to deconvolute the contributions of lipophilicity to non-specific protein binding, membrane partitioning, or aggregation-based false positives in biochemical assays. Teams working on hit-triage workflows can employ this compound to benchmark the behavior of moderately lipophilic, alkyne-containing chemotypes across different assay formats [1].

Quote Request

Request a Quote for N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(dimethylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.